阿尔维斯霉素
描述
作用机制
科学研究应用
化学: 艾维斯霉素被用作模型化合物来研究热休克蛋白 90 的抑制及其对蛋白质折叠和稳定性的影响.
生物学: 该化合物用于研究热休克蛋白 90 在细胞信号通路中的作用及其对细胞存活和凋亡的影响.
生化分析
Biochemical Properties
Alvespimycin plays a significant role in biochemical reactions by inhibiting HSP90 . HSP90 is a chaperone protein that assists in the correct folding and function of many cellular signaling proteins, referred to as Hsp90 client proteins . These client proteins include oncogenic kinases such as BRAF .
Cellular Effects
Alvespimycin mediates an antitumor activity through HSP90 inhibition that targets client proteins for proteasomal destruction . The administration of Alvespimycin results in the depletion of client proteins that have oncogenic activity and potential induction of HSP70 (HSP72) . It has also been shown to attenuate rotenone-induced toxicity in human SH-SY5Y neuroblastoma cells and isolated rat brain mitochondria .
Molecular Mechanism
The molecular mechanism of Alvespimycin involves the inhibition of HSP90 and its regulation of correct folding and function of many cellular signaling proteins . Alvespimycin binds to the ATP-binding motif of HSP90, inhibiting its protein chaperoning activity .
Temporal Effects in Laboratory Settings
Alvespimycin has been shown to reduce metabolic activity in a time-, dose-, and cell line-dependent manner . It significantly attenuated rotenone-induced toxicity, as reflected by the increase of cell viability, the reduction of intracellular reactive oxygen species generation, and a reduction in mitochondrial respiratory dysfunction .
Dosage Effects in Animal Models
In animal models, the effects of Alvespimycin vary with different dosages
Metabolic Pathways
Alvespimycin demonstrates redox cycling catalyzed by purified human cytochrome P450 reductase (CYP3A4/3A5) to quinones and hydroquinones . It could also form glutathione conjugates at the 19-position on the quinone ring . In vivo and in vitro studies suggest that weak metabolism of Alvespimycin occurs in humans .
准备方法
艾维斯霉素是通过一系列从格尔德霉素开始的化学反应合成的。 合成路线涉及用 2-(二甲基氨基)乙基氨基取代连接到格尔德霉素苯醌部分的甲氧基 . 反应条件通常包括在受控温度和压力下使用有机溶剂和试剂。 艾维斯霉素的工业生产方法类似于实验室合成,但规模更大以满足商业需求。 该化合物通常以其盐酸盐形式制备,以提高其溶解度和稳定性 .
化学反应分析
艾维斯霉素经历各种化学反应,包括:
氧化: 艾维斯霉素可以氧化形成醌衍生物。
还原: 该化合物可以还原形成氢醌衍生物。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及胺等亲核试剂。 这些反应形成的主要产物取决于所使用的具体试剂和条件 .
相似化合物的比较
艾维斯霉素与其他 HSP90 抑制剂(如格尔德霉素和塔尼丝霉素)进行比较。 虽然格尔德霉素是第一个被发现的 HSP90 抑制剂,但它表现出明显的肝毒性和较差的水溶性 . 塔尼丝霉素是格尔德霉素的衍生物,显示出改善的药理特性,但在代谢稳定性和毒性方面仍然存在局限性 . 另一方面,艾维斯霉素比其前体具有多种优势,包括减少的代谢负荷、较低的血浆蛋白结合、增加的水溶性、更高的口服生物利用度、降低的肝毒性和优越的抗肿瘤活性 .
类似化合物
- 格尔德霉素
- 塔尼丝霉素
- 雷迪西醇
- PU-H71
属性
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N4O8/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40)/b11-9-,19-10+,21-16+/t18-,20+,25+,26+,28-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFRQPKVAWMTJO-LMZWQJSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963646 | |
Record name | 17-Demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
Record name | Alvespimycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12442 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Alvespimycin inhibits HSP90 and its regulation of correct folding and function of many cellular signalling proteins, which are referred to as Hsp90 client proteins. These client proteins are also referred to as oncoproteins and include Her-2, EGFR, Akt, Raf-1, p53, Bcr-Abl, Cdk4, Cdk6 and steroid receptors that are involved in cellular signalling pathways that drive cellular proliferation and counteract apoptosis. They are often over-expressed or mutated in tumors, and contribute to cancer progression and therapy resistance. Alvespimycin promotes an anticancer activity by disrupting Hsp90's chaperone function and inducing the proteasomal degradation of oncoproteins. It is shown to reduce the levels of CDK4 and ERBB2. | |
Record name | Alvespimycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12442 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
467214-20-6 | |
Record name | 17-Dimethylaminoethylamino-17-demethoxygeldanamycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=467214-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alvespimycin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0467214206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alvespimycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12442 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 17-Demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALVESPIMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/001L2FE0M3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。